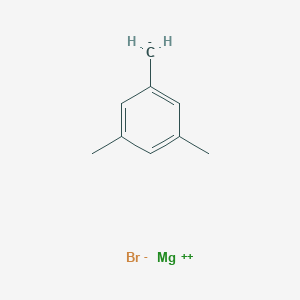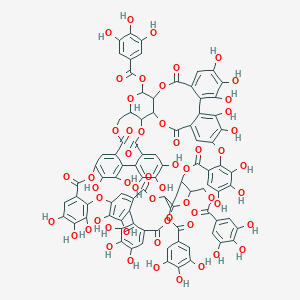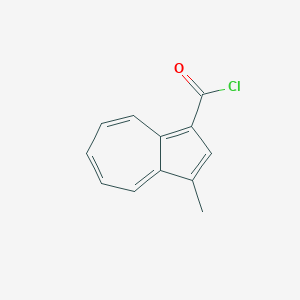
Rh(H2O)3ATP
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rh(H2O)3ATP typically involves the reaction of rhodium chloride with adenosine triphosphate in an aqueous solution. The reaction is carried out under controlled pH conditions, usually around pH 5-6, to ensure the stability of the complex. The reaction mixture is stirred at room temperature for several hours to allow the formation of the complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of larger reaction vessels, precise control of reaction conditions, and purification steps to isolate the desired complex. Techniques such as crystallization or chromatography may be employed to purify the compound.
化学反応の分析
Types of Reactions
Rh(H2O)3ATP can undergo various types of chemical reactions, including:
Oxidation-Reduction Reactions: The rhodium center can participate in redox reactions, altering its oxidation state.
Substitution Reactions: The water molecules coordinated to rhodium can be replaced by other ligands, leading to the formation of new complexes.
Hydrolysis Reactions: The adenosine triphosphate moiety can undergo hydrolysis, breaking down into adenosine diphosphate and inorganic phosphate.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, can be used in oxidation reactions.
Substituting Ligands: Various ligands like ammonia, phosphines, or other organic molecules can replace the coordinated water molecules.
Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis of the adenosine triphosphate moiety.
Major Products Formed
Oxidation Products: Depending on the oxidizing agent, different oxidation states of rhodium complexes can be formed.
Substitution Products: New rhodium complexes with different ligands replacing the water molecules.
Hydrolysis Products: Adenosine diphosphate and inorganic phosphate.
科学的研究の応用
Rh(H2O)3ATP has several scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions due to its ability to undergo redox and substitution reactions.
Biology: Studied for its interactions with biological molecules, particularly proteins and nucleic acids.
Medicine: Investigated for potential therapeutic applications, including anti-cancer and anti-bacterial properties.
Industry: Utilized in processes requiring specific catalytic activities, such as hydrogenation reactions.
作用機序
The mechanism of action of Rh(H2O)3ATP involves its ability to interact with biological molecules through coordination chemistry. The rhodium center can form bonds with various functional groups in proteins and nucleic acids, affecting their structure and function. This interaction can lead to the inhibition of enzymatic activities or the disruption of cellular processes, making it a potential therapeutic agent.
類似化合物との比較
Similar Compounds
- Triaquarhodium-adenosine diphosphate complex (Rh(H2O)3ADP)
- Triaquarhodium-adenosine monophosphate complex (Rh(H2O)3AMP)
- Triaquarhodium-adenosine complex (Rh(H2O)3A)
Uniqueness
Rh(H2O)3ATP is unique due to its coordination with adenosine triphosphate, which provides it with distinct chemical properties and potential applications. The presence of three phosphate groups in adenosine triphosphate allows for more complex interactions and reactions compared to its diphosphate and monophosphate counterparts.
特性
IUPAC Name |
[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;hydron;rhodium(3+);trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N5O13P3.3H2O.Rh/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);3*1H2;/q;;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJDCHYKBQPXLD-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.O.O.O.[Rh+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N5O16P3Rh | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
661.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117405-93-3 | |
| Record name | Tridentate triaquarhodium-adenosine 5'-triphosphate complex | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117405933 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-naphthalen-1-yloxyoxan-2-yl]methyl acetate](/img/structure/B38197.png)


![1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone](/img/structure/B38204.png)
